Ethyl 1-benzylpiperidine-4-carboxylate

Alzheimer's disease Acetylcholinesterase (AChE) Inhibition Medicinal Chemistry

Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8) is a synthetic piperidine derivative characterized by an N-benzyl moiety and an ethyl ester at the 4-position. It is a stable, colorless to pale yellow liquid with a molecular weight of 247.33 g/mol and a calculated LogP of approximately 2.4–2.5, indicating moderate lipophilicity suitable for central nervous system (CNS) applications.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 24228-40-8
Cat. No. B023316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzylpiperidine-4-carboxylate
CAS24228-40-8
Synonyms1-(Phenylmethyl)-4-piperidinecarboxylic Acid Ethyl Ester;  1-(Phenylmethyl)piperidine-4-carboxylic Acid Ethyl Ester;  Ethyl 1-Benzylisonipecotate;  Ethyl 1-Benzylpiperidine-4-carboxylate; 
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
InChIKeyASQCOPJFYLJCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzylpiperidine-4-Carboxylate (CAS 24228-40-8) for CNS-Focused Research: Procurement-Ready Building Block


Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8) is a synthetic piperidine derivative characterized by an N-benzyl moiety and an ethyl ester at the 4-position [1]. It is a stable, colorless to pale yellow liquid with a molecular weight of 247.33 g/mol and a calculated LogP of approximately 2.4–2.5, indicating moderate lipophilicity suitable for central nervous system (CNS) applications . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, where its reactive ester group enables further derivatization into pharmacologically active molecules . It is commercially available from reputable vendors in purities of 97% or higher, typically supplied with analytical characterization (NMR, HPLC) .

Why Simple Piperidine Analogs Cannot Substitute for Ethyl 1-Benzylpiperidine-4-Carboxylate in Advanced Syntheses


Generic substitution with unsubstituted piperidine esters or different N-alkylated analogs fails to replicate the precise reactivity and biological profile of ethyl 1-benzylpiperidine-4-carboxylate. The specific combination of an N-benzyl group and a 4-ethyl ester creates a unique electronic and steric environment that governs both synthetic utility and pharmacological potential [1]. For instance, replacing the ethyl ester with a methyl ester or the benzyl group with an unsubstituted phenyl ring can dramatically alter reaction kinetics, yield, and the activity of downstream products [2]. The evidence presented below quantifies these differences in key performance dimensions, demonstrating why this precise scaffold is essential for targeted research in cholinesterase inhibition and other CNS applications.

Ethyl 1-Benzylpiperidine-4-Carboxylate: Quantified Differentiation Against Structural Analogs


Potent Acetylcholinesterase Inhibition Achieved via a Single Derivative Step

Direct esterification of ethyl 1-benzylpiperidine-4-carboxylate yields a potent acetylcholinesterase (AChE) inhibitor. The compound 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, synthesized directly from the ethyl ester, exhibits an IC50 of 0.03 ± 0.07 μM against AChE [1]. This represents a >200-fold improvement in potency compared to the unmodified ethyl ester, which shows no significant AChE inhibition. Further, the derivative displayed no cytotoxicity in SH-SY5Y neuroblastoma cells (IC50 > 100 μM) [2], highlighting a favorable selectivity window. In contrast, simpler piperidine-4-carboxylate esters lacking the N-benzyl group yield AChE IC50 values typically >10 μM, demonstrating the critical importance of the benzyl substitution for high-affinity interaction [3].

Alzheimer's disease Acetylcholinesterase (AChE) Inhibition Medicinal Chemistry

Superior Flow Chemistry Performance for Scalable Donepezil Synthesis

Ethyl 1-benzylpiperidine-4-carboxylate is the optimal starting material for a flow-chemistry-based synthesis of the Alzheimer's drug donepezil. Under optimized continuous-flow conditions, selective reduction of the ester achieved full conversion to the corresponding aldehyde with 95% selectivity at -60°C in just 2 minutes [1]. This contrasts sharply with the analogous batch reaction, which requires 150 minutes at -78°C to achieve the same outcome [1]. Alternative esters (e.g., methyl or benzyl) would either react at different rates or require different catalysts, and would not integrate seamlessly into this validated three-step flow process that yields donepezil with a throughput of 2.50 g/h and an overall isolated yield of 50% [1].

Flow Chemistry Process Optimization Donepezil Synthesis

Balanced Lipophilicity and Solubility Profile Enables CNS Penetration

The compound possesses a calculated LogP (XLogP3-AA) of 2.5 [1] and an experimentally derived LogP of 2.39960 . This value falls within the optimal range for CNS drug candidates (typically LogP 1-5), balancing membrane permeability with aqueous solubility. For comparison, the closely related analog 1-benzylpiperidine-4-carboxylic acid (the free acid) has a significantly lower LogP (~0.5) and reduced CNS permeability, while the corresponding tert-butyl ester has a higher LogP (~3.5) but poorer solubility, limiting its formulation options . The ethyl ester thus provides a uniquely favorable balance for research into CNS-active compounds.

CNS Drug Design Physicochemical Properties ADME

Demonstrated Utility in Generating Selective Monoamine Oxidase Inhibitors

Derivatives of ethyl 1-benzylpiperidine-4-carboxylate exhibit selective inhibition of monoamine oxidase (MAO) isoforms. For instance, 4-hydroxy-3-methoxyphenethyl 1-benzylpiperidine-4-carboxylate (HT3) and 4-hydroxyphenethyl 1-benzylpiperidine-4-carboxylate (HT4) were identified as potent inhibitors of MAO-A with minimal effect on MAO-B [1]. Conversely, the 4,5-dihydroxy-2-nitrophenethyl derivative (HT2) was the most effective xanthine oxidase (XO) inhibitor in the series [1]. This tunable activity, dependent on the phenethyl substituent attached via the carboxylate, is not observed with other piperidine-4-carboxylate esters lacking the N-benzyl motif, which generally show no significant MAO inhibition [2].

MAO Inhibition Neurodegenerative Disease Oxidative Stress

Optimal Research and Industrial Scenarios for Ethyl 1-Benzylpiperidine-4-Carboxylate


Development of Next-Generation AChE Inhibitors for Alzheimer's Disease

Ethyl 1-benzylpiperidine-4-carboxylate is the preferred starting material for synthesizing potent acetylcholinesterase inhibitors with sub-micromolar IC50 values [1]. Its rapid conversion to a lead compound (IC50 = 0.03 μM) provides a clear advantage over other piperidine esters, which yield far less active derivatives [2].

Scalable Flow Chemistry for High-Value API Manufacturing

The compound's validated performance in a continuous-flow synthesis of donepezil [1] makes it a strategic choice for industrial process development. The 75x reduction in reaction time compared to batch methods [1] translates directly to higher throughput and lower manufacturing costs.

CNS-Targeted Drug Discovery Programs

With an optimal LogP of 2.4–2.5 [1][2], ethyl 1-benzylpiperidine-4-carboxylate serves as an ideal lipophilic scaffold for designing compounds intended to cross the blood-brain barrier. This property is superior to more polar analogs (e.g., the free acid) and more lipophilic analogs (e.g., tert-butyl ester), which pose greater formulation challenges [3].

Synthesis of Selective MAO and XO Inhibitors

The scaffold's versatility in generating selective enzyme inhibitors is evidenced by the creation of MAO-A selective (HT3, HT4) and XO-selective (HT2) derivatives [1]. This enables the compound's use in multi-target drug discovery for complex neurodegenerative diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-benzylpiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.